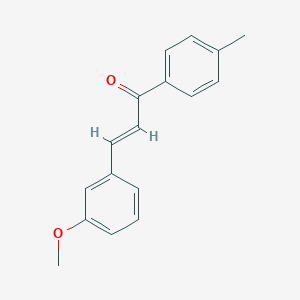

3-Methoxy-4'-methylchalcone

Description

Chemical Identity and Structural Characterization of 3-Methoxy-4'-methylchalcone

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named as (2E)-3-(3-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one according to IUPAC nomenclature conventions. The compound is registered under the Chemical Abstracts Service (CAS) Registry Number 155269-26-4, providing a unique identifier for this specific isomer within the broader chalcone family. Alternative nomenclature includes 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methylphenyl)-, (2E)-, which explicitly indicates the E-configuration of the α,β-unsaturated carbonyl system that defines the chalcone structural motif.

The molecular formula C₁₇H₁₆O₂ indicates a composition consisting of seventeen carbon atoms, sixteen hydrogen atoms, and two oxygen atoms, yielding a molecular weight of 252.31 g/mol. This molecular composition places the compound within the typical range for substituted chalcones while maintaining the characteristic enone functionality essential for biological activity. The structural arrangement features a 1,3-diphenylprop-2-en-1-one backbone with specific substituents positioned to influence both the electronic properties and steric interactions of the molecule.

The systematic structural analysis reveals that the compound contains two distinct aromatic ring systems connected by an α,β-unsaturated carbonyl linker. The 3-methoxyphenyl moiety contributes electron-donating character through the methoxy substituent, while the 4-methylphenyl group provides mild electron-donating properties through the para-positioned methyl group. This specific substitution pattern creates an asymmetric molecule with distinct electronic properties compared to other methylchalcone isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The nuclear magnetic resonance spectroscopic characterization of this compound provides definitive structural confirmation through analysis of both proton and carbon environments within the molecule. The ¹H NMR spectrum typically exhibits characteristic signals that correspond to the various proton environments present in the chalcone structure. The α,β-unsaturated system generates distinctive olefinic proton signals, typically appearing as doublets in the 7.5-8.0 ppm region due to trans coupling across the double bond.

The aromatic proton signals from both phenyl rings appear in the 6.8-8.0 ppm region, with the substitution patterns creating characteristic splitting patterns and chemical shift variations. The methoxy group contributes a distinctive singlet typically observed around 3.8-3.9 ppm, integrating for three protons and serving as a diagnostic signal for the 3-methoxy substitution. Similarly, the 4'-methyl group generates a characteristic singlet in the 2.3-2.5 ppm region, integrating for three protons and confirming the para-methyl substitution pattern.

The ¹³C NMR spectrum provides complementary structural information through analysis of the carbon framework. The carbonyl carbon typically resonates around 190 ppm, characteristic of α,β-unsaturated ketones. The aromatic carbon signals appear in the 110-160 ppm region, with the methoxy-substituted carbons showing characteristic chemical shifts influenced by the electron-donating oxygen substituent. The olefinic carbons of the α,β-unsaturated system typically appear around 120-145 ppm, providing confirmation of the extended conjugation system essential for chalcone activity.

Infrared (IR) and Raman Vibrational Signatures

The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insights into the molecular structure. The carbonyl stretching frequency typically appears around 1650-1670 cm⁻¹, characteristic of α,β-unsaturated ketones where conjugation with the aromatic system and the double bond causes a shift to lower frequencies compared to saturated ketones. This frequency region is diagnostic for chalcone compounds and confirms the presence of the enone functionality.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methoxy groups occurs around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations typically manifest around 1500-1600 cm⁻¹, providing confirmation of the aromatic ring systems. The C-O stretching vibration from the methoxy group creates a characteristic absorption around 1200-1300 cm⁻¹, which serves as a diagnostic feature for the 3-methoxy substitution pattern.

The Raman spectroscopic profile complements the infrared analysis by providing information on symmetric vibrational modes and offering enhanced sensitivity to certain functional groups. The α,β-unsaturated system generates characteristic Raman-active modes that confirm the conjugated structure essential for chalcone properties. While specific Raman data for this compound is limited in the available literature, general chalcone compounds exhibit strong Raman signals corresponding to the aromatic ring breathing modes and the C=C stretching of the olefinic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information regarding molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at m/z 252, corresponding to the molecular weight of 252.31 g/mol. The fragmentation pattern typically involves cleavage of the α,β-unsaturated system, generating characteristic fragment ions that provide structural confirmation and distinguish this isomer from other methylchalcone variants.

Common fragmentation pathways include the loss of the methoxy group (loss of 31 mass units) and the formation of acylium ions from the carbonyl-containing portion of the molecule. The 4-methylphenyl moiety may generate characteristic fragment ions around m/z 119, corresponding to the methylbenzoyl cation. The 3-methoxyphenyl portion contributes to fragmentation patterns that may include loss of the methoxy group and subsequent aromatic rearrangements.

The electron impact ionization typically produces a stable molecular ion due to the extended conjugation system present in chalcones, which delocalizes the positive charge effectively. The fragmentation patterns serve as fingerprints for structural identification and can distinguish this compound from its structural isomers, particularly the 4-methoxy-4'-methyl variant, through characteristic differences in fragment ion abundances and specific cleavage pathways.

Crystallographic Data and Three-Dimensional Conformational Analysis

The crystallographic characterization of this compound provides detailed insights into the solid-state structure and molecular packing arrangements. The compound exhibits a melting point range of 65-67°C, indicating moderate intermolecular interactions in the crystalline state. This melting point is characteristic of substituted chalcones and reflects the balance between molecular symmetry, intermolecular hydrogen bonding, and van der Waals interactions that stabilize the crystal lattice.

The three-dimensional conformational analysis reveals that the molecule adopts a predominantly planar configuration in the solid state, consistent with the extended conjugation system that spans the entire molecular framework. The E-configuration of the α,β-unsaturated system is confirmed through crystallographic analysis, with the two aromatic rings positioned in a trans arrangement relative to the central double bond. This configuration maximizes the conjugation between the aromatic systems and the enone functionality, contributing to the stability and electronic properties of the molecule.

Intermolecular interactions in the crystal structure typically involve π-π stacking between aromatic rings and weak C-H...O hydrogen bonding interactions involving the methoxy oxygen atom and aromatic hydrogen atoms from neighboring molecules. The 3-methoxy substitution pattern influences the crystal packing by providing an additional site for intermolecular interactions compared to unsubstituted chalcones. The 4'-methyl group contributes to the overall molecular volume and affects the packing efficiency through steric interactions with neighboring molecules.

The conformational flexibility of the molecule is primarily restricted to rotation around the bonds connecting the aromatic rings to the α,β-unsaturated linker. Energy calculations and crystallographic observations indicate that the molecule preferentially adopts conformations that maintain maximum overlap of the π-electron systems, thereby preserving the extended conjugation that characterizes chalcone compounds. The specific substitution pattern of this compound creates a unique electronic environment that distinguishes its crystallographic properties from other chalcone isomers and contributes to its distinctive physical and chemical characteristics.

Propriétés

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-12H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTOKLPSOAOMQW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193521 | |

| Record name | (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155269-26-4 | |

| Record name | (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155269-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-Methoxy-4’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . Industrial production methods may involve biotechnological approaches using microbial strains such as Lactobacillus and Rhodococcus, which can catalyze the reduction of chalcones to produce derivatives .

Analyse Des Réactions Chimiques

3-Methoxy-4’-methylchalcone undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmacological Properties

Chalcones, including 3-Methoxy-4'-methylchalcone, are known for their wide-ranging biological activities. Research highlights several key areas of application:

- Antidiabetic Activity : Studies indicate that chalcone derivatives can enhance insulin secretion and improve glycemic control. For instance, a related compound demonstrated significant hypoglycemic activity in diabetic models by activating AMP-activated protein kinase (AMPK), which promotes glucose uptake and fatty acid oxidation .

- Antimicrobial Effects : this compound exhibits antibacterial properties against various pathogens. Research has shown that certain chalcones can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The structural characteristics of these compounds significantly influence their antimicrobial efficacy .

- Antioxidant Potential : The compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is often assessed through assays like ABTS and ORAC, indicating its potential use in preventing oxidative damage in diseases such as Alzheimer's .

Synthesis and Structural Variations

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with acetophenones under alkaline conditions. Variations in the synthesis process can lead to different derivatives with distinct biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Aldol condensation | Antidiabetic, Antimicrobial |

| Butein (related chalcone) | Similar method | Inhibition of α-glucosidase |

| Trihydroxychalcone derivatives | Biotransformation | AMPK activation |

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives on various health conditions:

- Diabetes Management : In a study involving diabetic mice, chalcone derivatives were shown to reduce triglycerides and glucose levels effectively, suggesting their potential as therapeutic agents for managing type 2 diabetes .

- Cancer Research : The compound's ability to inhibit angiogenesis has been explored, revealing its potential in cancer therapy. By blocking vascular endothelial growth factor receptor signaling pathways, it may contribute to reducing tumor growth .

- Antioxidant Studies : Research has demonstrated that this compound can protect against cellular oxidative damage, making it a candidate for further investigation in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-Methoxy-4’-methylchalcone involves its interaction with various molecular targets and pathways. For instance, it can act as an agonist of postjunctional alpha-adrenergic receptors in vascular smooth muscle cells, leading to vasoconstriction . Additionally, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Structural Insights :

- Methoxy Positioning : Methoxy groups at C-3 (as in 3-Methoxy-4'-methylchalcone) or C-2 (as in 2'-hydroxy-2-methoxychalcone) influence electron distribution and steric hindrance, affecting reactivity and interaction with biological targets .

- Hydroxy vs. Methyl Substitutions : Hydroxy groups (e.g., C4-OH in 4-hydroxy-3-methoxychalcone) enhance antioxidant activity via hydrogen donation, while methyl groups (e.g., C4'-CH₃ in this compound) may improve lipophilicity and membrane permeability .

Antioxidant Activity

- 2',4'-Dichloro-4-hydroxy-3-methoxychalcone : Exhibits "very strong" antioxidant activity (IC₅₀ = 26.10 ppm) due to the C4-OH group on the A-ring, which donates electrons to neutralize free radicals .

- 3-Methoxy-4,2',5'-trihydroxychalcone : Identified in germinated chickpeas, this compound contributes to antioxidant effects in gastrointestinal epithelial cells, likely via multiple hydroxy groups .

Antimicrobial and Antibiofilm Activity

Metabolic and Pharmaceutical Potential

- Metochalcone (2',4,4'-Trimethoxychalcone) : A clinically used choleretic and diuretic drug, highlighting the therapeutic viability of methoxy-rich chalcones .

- 3-Methoxy-4-hydroxy-phenylglycol: A metabolite of norepinephrine in the central nervous system, indirectly underscoring the role of methoxy groups in modulating neurological pathways .

Novelty and Unpredictable Products

Biotransformation studies reveal that chalcones like 4-hydroxy-4′-methylchalcone yield novel products (e.g., 3-(4-hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione) through microbial reduction and hydroxylation, suggesting that this compound could similarly generate unique derivatives with unforeseen bioactivity .

Activité Biologique

3-Methoxy-4'-methylchalcone is a member of the chalcone family, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (CHO) is characterized by the presence of a methoxy group at the 3-position and a methyl group at the 4'-position of the chalcone structure. Its molecular structure influences its interaction with biological systems and contributes to its pharmacological properties.

1. Antioxidant Activity

Chalcones, including this compound, exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress. For instance, a study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cells exposed to oxidative stressors .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies revealed that this compound significantly reduced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL . The compound's mechanism of action may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

4. Anticancer Potential

Chalcones are recognized for their anticancer properties, and this compound is no exception. Studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For example, in a study involving MGC803 gastric cancer cells, this compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled experiment assessing the antioxidant capacity of various chalcones, including this compound, researchers found that it significantly decreased malondialdehyde (MDA) levels in treated cells compared to untreated controls. This suggests a protective role against oxidative damage.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects revealed that treatment with this compound led to a marked decrease in interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages. This finding highlights its potential application in managing inflammatory diseases.

Q & A

Q. What are the recommended synthetic pathways for 3-Methoxy-4'-methylchalcone and its structural analogues?

A concise synthesis involves Claisen-Schmidt condensation under alkaline conditions, followed by purification via column chromatography. Modifications to the methoxy and methyl groups can be achieved using regioselective alkylation or demethylation agents. Structural confirmation requires NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for unambiguous assignment .

Q. How can researchers evaluate the pharmacokinetic properties of this compound?

Use in silico tools like SwissADME to predict molecular weight, logP (lipophilicity), hydrogen bond donors/acceptors, and rotatable bonds. Compounds with logP < 5 and ≤10 rotatable bonds are prioritized to comply with Lipinski’s Rule of Five for drug-likeness. Experimental validation via HPLC-based plasma stability assays is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA HCS guidelines: use PPE (respirators, nitrile gloves), ensure fume hood ventilation, and avoid skin contact. Acute toxicity studies indicate harmful effects via oral, dermal, and inhalation routes. Spill management requires neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound’s binding to therapeutic targets?

Utilize Glide SP (Schrödinger Suite) for docking simulations against receptors like COX-2 (PDB: 6COX) or thrombolytic proteins (PDB: 1DDJ). Prioritize ligands with favorable glide scores (≤ −6 kcal/mol) and analyze hydrophobic/hydrogen-bond interactions via SiteMap. Comparative docking with reference drugs (e.g., diclofenac) identifies competitive binding modes .

Q. What experimental models validate the anti-inflammatory and antioxidant activities of this compound?

In vivo: Murine gout arthritis models (e.g., MSU crystal-induced inflammation) with NF-κB inhibition assays. In vitro: LPS-stimulated macrophage assays measuring TNF-α/IL-6 suppression and DPPH/ABTS radical scavenging. Dose-response curves (10–1000 µg/mL) confirm potency, with IC50 values compared to hesperidin methylchalcone .

Q. How do structural modifications (e.g., hydroxylation, methylation) alter bioactivity in chalcone derivatives?

Methoxy groups enhance metabolic stability but reduce solubility. Adding hydroxyl groups at C2' or C4' improves antioxidant capacity but may increase toxicity. Methylation at C3' or C5' enhances affinity for hydrophobic binding pockets in enzymes like COX-2. SAR studies require iterative synthesis and activity screening .

Q. How can conflicting data on chalcone toxicity and efficacy be resolved?

Cross-validate in silico predictions (e.g., SwissADME vs. ADMETLab) with in vitro cytotoxicity assays (MTT on HepG2 cells). Discrepancies in logP or metabolic stability may arise from stereochemical differences—resolve via chiral HPLC or crystallography. Reproducibility requires strict adherence to OECD guidelines for dosing and endpoints .

Methodological Considerations

- Data Contradiction Analysis : Compare docking scores across multiple software (AutoDock Vina vs. Glide) to mitigate algorithmic biases.

- Experimental Design : Include positive controls (e.g., albendazole for anthelmintic assays) and normalize bioactivity data to molar concentrations.

- Structural Characterization : Use 2D-NOSEY and HSQC to resolve chalcone tautomerism in solution-phase studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.